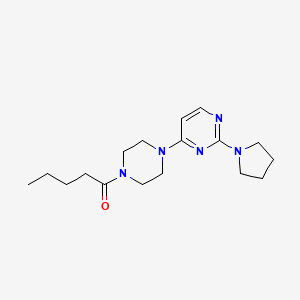

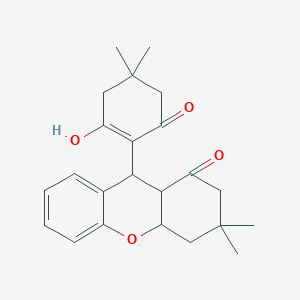

4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to 4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, often involves condensation reactions. For example, Sondhi et al. (2007) described the synthesis of a range of pyrimidine derivatives by condensing 4-isothiocyanato-4-methylpentan-2-one with various amines under different conditions. These derivatives were further characterized using FT-IR, NMR, MS, and elemental analysis, showcasing the versatility of synthetic approaches for such compounds (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including our compound of interest, is crucial for understanding their potential biological activities. Sekiya, Hata, & Yamada (1983) conducted structure-activity relationship studies on similar compounds, demonstrating the importance of the pyrimidine moiety and the basicity of the piperazinyl group for biological activity. Their work provides insights into the molecular features critical for the activity of such compounds (Sekiya, Hata, & Yamada, 1983).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is influenced by their functional groups. Jang et al. (2010) described the synthesis and immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the synthetic versatility at positions 2, 4, and 6 of the pyrimidine scaffold. Their findings underscore the chemical reactivity of these compounds and their potential for medicinal chemistry optimization (Jang, de Jonghe, Van Belle, Louat, Waer, & Herdewijn, 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and melting point, are essential for their formulation and application. Mattioda et al. (1975) provided an example by synthesizing a series of 4-piperazinopyrimidines and characterizing their pharmacological properties, including physical attributes like solubility that influence their bioavailability and efficacy (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds and stability under various conditions, is crucial for the development of pyrimidine derivatives. The work by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists offers insights into the chemical behavior of these compounds. Their research into the modifications at the 4-position of the piperidine ring to fine-tune pharmacokinetic and physicochemical properties provides valuable information on the chemical properties relevant to pharmaceutical applications (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Pyrimidine derivatives, including compounds related to 4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, have been synthesized for various pharmacological applications. One study focused on synthesizing a range of pyrimidine derivatives for potential anti-inflammatory and analgesic activities. These compounds were characterized using FT-IR, (1)H NMR, MS, and elemental analysis, and showed promising results in pharmacological screenings (Sondhi et al., 2007).

Heterocyclic Chemistry

The condensation of 2-aminofluorene with α, ω-dibromoalkanes, in the presence of calcium hydroxide or sodium ethoxide, can form derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. These compounds have relevance in heterocyclic chemistry and can be synthesized through multiple routes (Barak, 1968).

Development of P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, closely related to the compound , have been developed as potent P2Y12 antagonists. These compounds are significant in inhibiting platelet aggregation, a crucial factor in cardiovascular diseases. They have been fine-tuned for pharmacokinetic and physicochemical properties through modifications at specific positions (Parlow et al., 2009; 2010).

Synthesis for Antihistaminic Activity

The synthesis of novel pyrimidines through the condensation of chalcones with guanidine HCl led to compounds with significant anti-histaminic activity. These compounds were compared to established anti-histaminic drugs for their efficacy (Rahaman et al., 2009).

Propriétés

IUPAC Name |

1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c1-2-3-6-16(23)21-13-11-20(12-14-21)15-7-8-18-17(19-15)22-9-4-5-10-22/h7-8H,2-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJILOHORXGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)